Home > Products > Screening Compounds P49427 > Varenicline tartrate
Varenicline tartrate -

Varenicline tartrate

Catalog Number: EVT-1538507
CAS Number:
Molecular Formula: C17H19N3O6
Molecular Weight: 361.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A benzazepine derivative that functions as an ALPHA4-BETA2 NICOTINIC RECEPTOR partial agonist. It is used for SMOKING CESSATION.
Source and Classification

Varenicline tartrate is classified as a prescription medication and falls under the category of smoking cessation aids. It is marketed under the brand name Chantix, among others. The compound's empirical formula is C13H13N3C4H6O6\text{C}_{13}\text{H}_{13}\text{N}_{3}\cdot \text{C}_{4}\text{H}_{6}\text{O}_{6}, with a molecular weight of approximately 361.35 Daltons. The International Union of Pure and Applied Chemistry name for varenicline tartrate is 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h]benzazepine, (2R,3R)-2,3-dihydroxybutanedioate (1:1) .

Synthesis Analysis

Methods and Technical Details

The synthesis of varenicline tartrate involves multiple steps that include the formation of the base compound followed by the salt formation with tartaric acid. One notable method described in patents involves dissolving varenicline in water, adding toluene, and employing a series of purification steps including basification with sodium hydroxide and subsequent crystallization from methanol to obtain high-purity varenicline tartrate .

The process can be summarized as follows:

  1. Dissolve varenicline in water.
  2. Add toluene and basify with sodium hydroxide.
  3. Collect the toluene phase containing varenicline free base.
  4. Distill and add methanol to achieve crystallization.
  5. Treat with L-tartaric acid to form varenicline tartrate as a white solid.

Purity levels greater than 99% can be achieved through this method .

Molecular Structure Analysis

Structure and Data

The molecular structure of varenicline tartrate consists of a bicyclic core structure typical of many alkaloids, featuring a pyrazino-benzazepine framework. The structural formula can be represented as follows:

C9H10N2C4H6O6\begin{array}{c}\text{C}_9\text{H}_{10}\text{N}_2\\\text{C}_4\text{H}_6\text{O}_6\end{array}

The compound has distinct stereochemistry due to its chiral centers at positions 2 and 3 of the dihydroxybutanedioate moiety .

Chemical Reactions Analysis

Reactions and Technical Details

Varenicline tartrate does not undergo significant chemical reactions under standard conditions but can participate in reactions typical for amines and carboxylic acids due to the presence of functional groups such as hydroxyls and carboxylates in its structure.

Key reactions include:

  • Salt Formation: Reaction between varenicline free base and tartaric acid.
  • Hydrolysis: Under extreme conditions, it may hydrolyze back into its base form.

The stability of the compound can be assessed using techniques such as differential scanning calorimetry and powder X-ray diffraction .

Mechanism of Action

Process and Data

Varenicline tartrate acts primarily by selectively binding to nicotinic acetylcholine receptors in the brain. It functions as a partial agonist at these receptors, which means it activates them but produces a lower response compared to nicotine itself. This mechanism helps alleviate withdrawal symptoms while simultaneously reducing the pleasurable effects that nicotine would typically provide.

The pharmacological effects include:

  • Reduction of Cravings: By partially stimulating receptors.
  • Decreased Withdrawal Symptoms: Through receptor engagement that mimics nicotine without delivering its full effects.

Data from clinical studies indicate that varenicline significantly increases the rate of smoking cessation compared to placebo treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Varenicline tartrate appears as a white crystalline solid with good solubility in water and methanol. Its melting point is typically around 190-200 degrees Celsius. Key physical properties include:

  • Molecular Weight: 361.35 g/mol
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical properties involve stability under normal storage conditions but may degrade under extreme temperatures or humidity .

Applications

Scientific Uses

Varenicline tartrate is primarily used in clinical settings for smoking cessation therapies. Its efficacy has been documented extensively in clinical trials, making it a cornerstone treatment for nicotine dependence.

In addition to its therapeutic applications, it serves as a subject of study in pharmacological research aimed at understanding nicotine addiction mechanisms and developing new treatments for related disorders .

Biochemical and Pharmacological Foundations of Varenicline Tartrate

Structural Characterization and Molecular Properties

Crystallographic Analysis and Stereochemical Configuration

Varenicline tartrate [(1R,12S)-5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2,4(9),5,7,10-pentaene combined with (2R,3R)-2,3-dihydroxybutanedioic acid] exhibits complex solid-state behavior with three characterized polymorphic forms (A, B, C). Form A is grown via antisolvent addition at elevated temperatures, while Forms B and C are obtained through crystallization under controlled humidity. Form B is thermodynamically stable below 63°C, whereas Form C dominates above water activities of 0.85–0.94. The stereochemistry features a rigid trans-decahydroquinoline scaffold with absolute configurations (1R,12S) for varenicline and (2R,3R) for the L-tartrate counterion. This configuration is critical for optimal binding to the α4β2 nAChR orthosteric site, as confirmed by X-ray diffraction and solid-state NMR spectroscopy [5] [7] [8].

Table 1: Crystallographic Properties of Varenicline Tartrate Polymorphs

FormStability DomainPreparation MethodKey Characterization Techniques
AMetastable at <63°CAntisolvent vapor diffusion (87 mg/mL)PXRD, ¹³C ssNMR, FT-IR, DSC
BStable <63°CSlurry conversion from Form APXRD, ¹³C ssNMR, Eutectic melting
CStable at aw >0.85Crystallization at high humidityDynamic vapor sorption, Thermodynamic modeling

Structure-Activity Relationships (SAR) of α4β2 nAChR Ligands

Varenicline’s SAR reveals that the pyridine moiety mimics nicotine’s pyridyl orientation, enabling hydrogen bonding with β2 subunit residues (e.g., Leu¹¹⁹). The aminomethyl bridge optimizes interactions with the complementary subunit’s hydrophobic pocket, while the tetracyclic framework restricts conformational flexibility, enhancing selectivity. Modifications to this core structure significantly impact receptor affinity:

  • Alkyl substitutions on the aminomethyl group (e.g., methyl vs. benzyl) alter selectivity profiles. S-methyl analogs exhibit 57-fold α4β2 selectivity (Ki = 18 nM vs. α3β4 Ki = 1,026 nM), whereas S-benzyl derivatives show reduced selectivity (16-fold) [1].
  • Aromatic ring variations: 2-(Pyridin-3-yl)ethyl at R₂ yields high α4β2 affinity (Ki = 11–13 nM), while non-pyridyl groups (e.g., 3,4-dichlorophenethyl) invert selectivity (Ki α4β2 = 1,296 nM vs. α3β4 = 711 nM) [1].

Table 2: SAR of Key α4β2 nAChR Ligands

CompoundR₁ GroupR₂ Groupα4β2 Ki (nM)α3β4 Ki (nM)Selectivity (α4β2/α3β4)
VareniclineN/AN/A0.27*>500*>1,850
AP-202 (5)S-methyl2-(pyridin-3-yl)ethyl181,02657
AP-211 (13)R-hydroxymethyl2-(6-chloropyridin-3-yl)ethyl1396474
Compound 1Hydrogen2-(3,4-dichlorophenyl)ethyl1,2967110.5

*Varenicline affinity data derived from [7]

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity

Binding Affinity Profiling (Ki Values Across Receptor Subtypes)

Varenicline tartrate demonstrates exceptional selectivity for human α4β2 nAChRs (Ki = 0.27 nM), with substantially lower affinity for other subtypes:

  • α3β4 nAChR: Ki > 500 nM (>1,850-fold selectivity)
  • α7 nAChR: Ki > 3,500 nM
  • Muscle-type α1βγδ nAChR: Ki > 20,000 nM
  • Non-nicotinic receptors/transporters: >2,000-fold selectivity, except moderate 5-HT₃ receptor binding (Ki = 350 nM) [3] [7]. This selectivity profile arises from optimal complementarity with the α4β2 orthosteric pocket’s hydrophobic and hydrogen-bonding residues, contrasting with steric clashes in α3β4’s wider lumen [1] [7].

Partial Agonist Mechanisms in α4β2 nAChR Modulation

As a partial agonist (intrinsic activity ~24% of acetylcholine), varenicline elicits submaximal channel opening in α4β2 nAChRs, triggering moderate dopamine release in the mesolimbic pathway (~60% of nicotine’s effect). Concurrently, it competitively inhibits nicotine binding (IC₅₀ ≈ 3 nM), preventing receptor overstimulation. In vivo studies demonstrate functional antagonism: Pre-treatment with 0.03 mg/kg varenicline abolishes nicotine-induced (0.5 mg/kg) locomotor depression and hypothermia in mice by desensitizing β2-nAChRs. At higher doses (>1 mg/kg), varenicline engages β4-nAChRs, inducing physiological effects blocked by mecamylamine but not ondansetron [3] [6] [7].

Pharmacokinetic Dynamics

Absorption, Distribution, and Elimination Pathways

Varenicline tartrate exhibits linear pharmacokinetics with ~90% oral bioavailability, unaffected by food. Peak plasma concentrations (Cmax) occur within 3–4 hours post-administration. Steady-state is achieved within 4 days, consistent with a 24-hour elimination half-life. The volume of distribution is 2.65 L/kg, indicating extensive tissue penetration. Plasma protein binding is minimal (≤20%), facilitating unbound drug diffusion across the blood-brain barrier. Metabolism is negligible (<10% via CYP2A6), with 92% excreted unchanged in urine [2] [5] [7].

Table 3: Key Pharmacokinetic Parameters of Varenicline Tartrate

ParameterValueConditions
Oral bioavailability~90%Unaffected by food
Tmax3–4 hoursSingle dose (1 mg)
Elimination t½24 hoursMultiple dosing
Renal excretion92% unchangedActive tubular secretion + glomerular filtration
Plasma protein binding≤20%Independent of renal/hepatic function

Renal Clearance Mechanisms and OCT2 Transporter Interactions

Renal elimination involves glomerular filtration and active secretion via organic cation transporter 2 (OCT2). In vitro studies using OCT2-transfected HEK293 cells identify varenicline as a moderate-affinity substrate (Km = 370 µM). Co-administration of the OCT2 inhibitor cimetidine (300 mg QID) reduces varenicline renal clearance by 29% (90% CI: 21.5%–36.9%), increasing systemic exposure proportionally. However, this interaction lacks clinical significance due to varenicline’s wide therapeutic index. Metformin (an OCT2 substrate) shows no pharmacokinetic interaction, confirming varenicline does not inhibit renal transporters at therapeutic concentrations [2] [4] [7].

Table 4: Clinically Evaluated Transporter Interactions

Interacting DrugTransporter TargetEffect on Varenicline PKClinical Relevance
CimetidineOCT2 inhibitor↑ AUC 29% (90% CI: 21.5%–36.9%)Not significant
MetforminOCT2 substrateNo change in varenicline clearanceNone
DigoxinP-gp substrateNo alteration in steady-state PKNone

Note: PK = pharmacokinetics; AUC = area under the curve

Properties

Product Name

Varenicline tartrate

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

InChI

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1

InChI Key

TWYFGYXQSYOKLK-WUUYCOTASA-N

Synonyms

6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine
Champix
Chantix
varenicline
varenicline tartrate

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.